

# Spectral Data of 2,6-Dibromo-4-chlorophenol: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-chlorophenol

Cat. No.: B1294658

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This technical guide provides a comprehensive overview of the available spectral data for **2,6-Dibromo-4-chlorophenol**, a significant halogenated phenol derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering a structured presentation of mass spectrometry data, predicted nuclear magnetic resonance data, and detailed experimental protocols.

## Mass Spectrometry (MS)

Mass spectrometry of **2,6-Dibromo-4-chlorophenol** confirms its molecular weight and isotopic distribution pattern, which is characteristic of a compound containing two bromine atoms and one chlorine atom.

Table 1: Mass Spectrometry Data for **2,6-Dibromo-4-chlorophenol**[\[1\]](#)

Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> ClO
Molecular Weight	286.35 g/mol
Major m/z Peaks	
284	[M] <sup>+</sup> (containing <sup>79</sup> Br, <sup>35</sup> Cl)
286	[M+2] <sup>+</sup> (containing <sup>81</sup> Br/ <sup>79</sup> Br, <sup>35</sup> Cl or <sup>79</sup> Br/ <sup>79</sup> Br, <sup>37</sup> Cl)
288	[M+4] <sup>+</sup> (containing <sup>81</sup> Br/ <sup>81</sup> Br, <sup>35</sup> Cl or <sup>81</sup> Br/ <sup>79</sup> Br, <sup>37</sup> Cl)
290	[M+6] <sup>+</sup> (containing <sup>81</sup> Br/ <sup>81</sup> Br, <sup>37</sup> Cl)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2,6-Dibromo-4-chlorophenol** is not readily available in public spectral databases. However, predicted spectral data provides valuable insight into the expected chemical shifts.

### Predicted <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **2,6-Dibromo-4-chlorophenol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.5	Singlet	2H	Aromatic C-H
Variable	Singlet	1H	Phenolic O-H

### Predicted <sup>13</sup>C NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2,6-Dibromo-4-chlorophenol**

Chemical Shift (ppm)	Assignment
~ 150	C-OH
~ 132	C-Cl
~ 130	C-H
~ 115	C-Br

## Infrared (IR) Spectroscopy

Specific experimental IR data for **2,6-Dibromo-4-chlorophenol** is not available in the public domain. However, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for **2,6-Dibromo-4-chlorophenol**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Description
3550 - 3200	O-H	Phenolic hydroxyl stretch (broad)
3100 - 3000	C-H	Aromatic C-H stretch
1600 - 1450	C=C	Aromatic ring stretch
1260 - 1180	C-O	Phenolic C-O stretch
800 - 600	C-Br	Carbon-bromine stretch
800 - 600	C-Cl	Carbon-chlorine stretch

## Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard practices for the analysis of halogenated phenols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Protocol for $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy of **2,6-Dibromo-4-chlorophenol**

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2,6-Dibromo-4-chlorophenol** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ , or DMSO- $\text{d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
  - A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
  - Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

### Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy of Solid **2,6-Dibromo-4-chlorophenol**

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount (1-2 mg) of **2,6-Dibromo-4-chlorophenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
  - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, spectra are recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Protocol for GC-MS Analysis of **2,6-Dibromo-4-chlorophenol**[\[2\]](#)

- Sample Preparation:
  - Prepare a stock solution of **2,6-Dibromo-4-chlorophenol** in a suitable solvent such as methanol or hexane.
  - For complex matrices, an extraction and derivatization step may be necessary to improve volatility and chromatographic performance.
- Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Conditions:

- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Temperature Program: An optimized temperature gradient is crucial for the separation of halogenated phenols. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
  - Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
  - Scan Range: Set the mass scan range to cover the expected m/z values (e.g., 50-350 amu).

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like **2,6-Dibromo-4-chlorophenol**.



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Caption: Workflow for Spectral Data Acquisition and Analysis.

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## References

- 1. 2,6-Dibromo-4-chlorophenol | C<sub>6</sub>H<sub>3</sub>Br<sub>2</sub>ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]
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